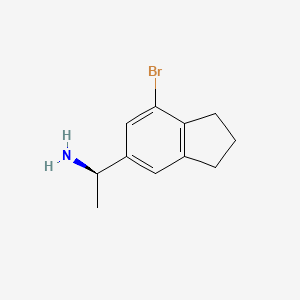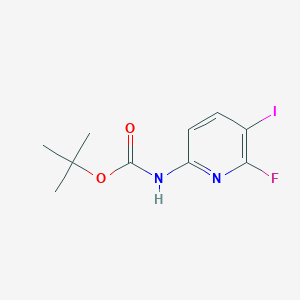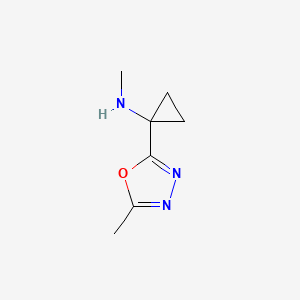
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine is a heterocyclic compound that features a cyclopropane ring attached to an oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclopropane derivative with a hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring is known to interact with hydrogen bond acceptors and donors, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.
Cyclopropane Derivatives: Compounds with cyclopropane rings also share structural similarities and can undergo similar chemical transformations.
Uniqueness
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3O/c1-5-9-10-6(11-5)7(8-2)3-4-7/h8H,3-4H2,1-2H3 |
Clé InChI |
ALEBPOUYHDZQFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C2(CC2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


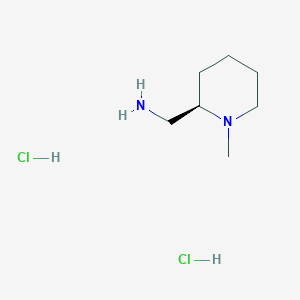
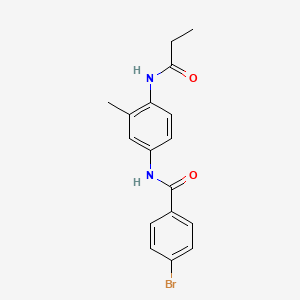

![tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994557.png)
![2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994572.png)
![4-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B12994585.png)
![7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12994588.png)


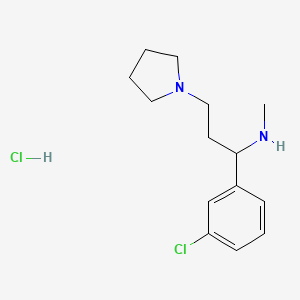
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
![(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B12994622.png)
